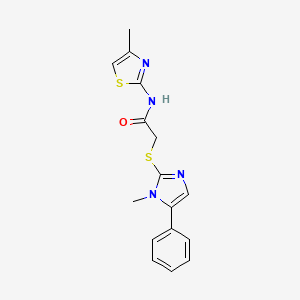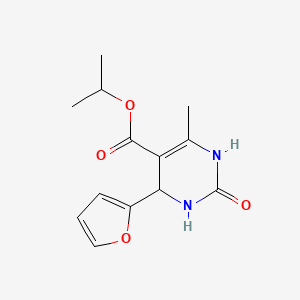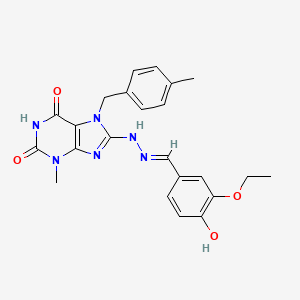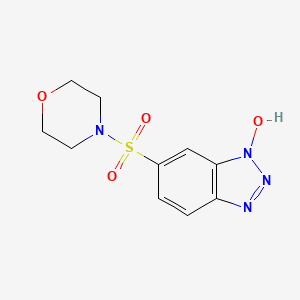![molecular formula C20H25NO2 B2888498 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine CAS No. 2418726-47-1](/img/structure/B2888498.png)
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, also known as MP-PPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MP-PPE is an aziridine-based compound that exhibits unique chemical and biological properties, making it a promising candidate for the development of new drugs and therapies.
作用机制
The mechanism of action of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cell growth. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation and cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in lab experiments include its unique chemical and biological properties, which make it a promising candidate for the development of new drugs and therapies. However, there are also limitations to using 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in lab experiments, including the complex synthesis process and the potential for toxicity at high doses.
未来方向
There are several future directions for research on 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine, including the development of new drugs and therapies based on its unique chemical and biological properties. Other areas of research include the elucidation of its mechanism of action, the identification of new targets for its activity, and the optimization of its synthesis process. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine in preclinical and clinical trials.
合成方法
The synthesis of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine involves several steps, starting with the reaction of 4-phenylmethoxyphenol with epichlorohydrin to form a chlorohydrin intermediate. This intermediate is then reacted with 2-methylpropylamine and sodium hydroxide to form the final product, 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine. The synthesis of 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine has also been shown to have potential applications in the treatment of neurodegenerative diseases and other conditions that affect the central nervous system.
属性
IUPAC Name |
1-(2-methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-16(2)12-21-13-18(21)15-23-20-10-8-19(9-11-20)22-14-17-6-4-3-5-7-17/h3-11,16,18H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAWJSPVJPONDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


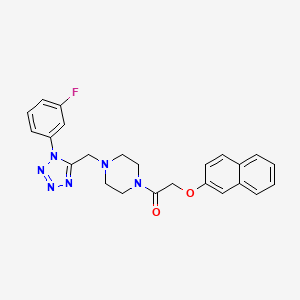
![N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B2888420.png)
![1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2888422.png)
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride](/img/structure/B2888423.png)
![N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888425.png)
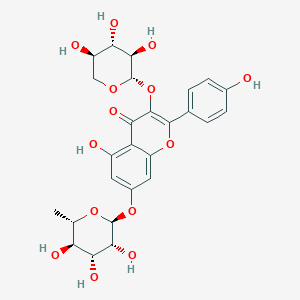
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/no-structure.png)
![N-[(2-Cyclopentyloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2888431.png)
